3-乙基-4-羟基苯甲腈

描述

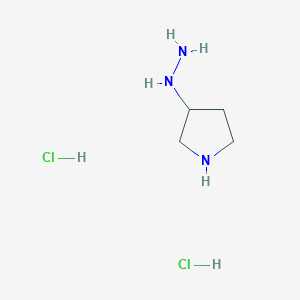

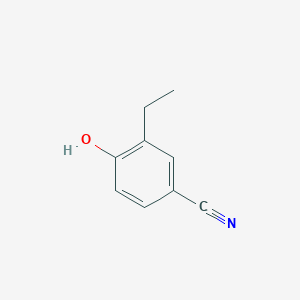

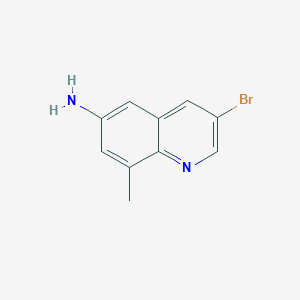

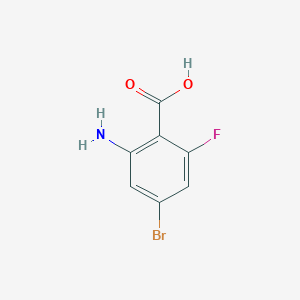

3-Ethyl-4-hydroxybenzonitrile is a chemical compound with the CAS Number: 4997-55-1 . It has a molecular weight of 147.18 and is typically stored at room temperature . The compound is usually in powder form .

Molecular Structure Analysis

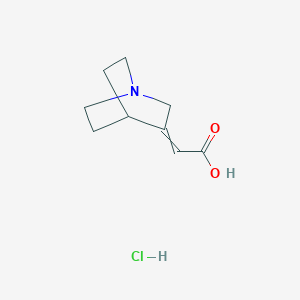

The IUPAC name for 3-Ethyl-4-hydroxybenzonitrile is the same as its common name . The InChI code for this compound is 1S/C9H9NO/c1-2-8-5-7 (6-10)3-4-9 (8)11/h3-5,11H,2H2,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving 3-Ethyl-4-hydroxybenzonitrile are not available, benzonitrile compounds in general play key roles in the synthesis of various chemicals such as benzoic acid, benzylamine, benzamide, pesticides, and dyes .Physical And Chemical Properties Analysis

3-Ethyl-4-hydroxybenzonitrile is a powder that is stored at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the sources.科学研究应用

合成制药品

3-乙基-4-羟基苯甲腈在各种制药品合成中扮演着至关重要的中间体角色。例如,它被用于合成非布索他汀(febuxostat),这是一种旨在治疗痛风的新型药物。合成过程涉及将4-羟基苯甲腈经过一系列反应转化,突显了它在新型治疗剂开发中的重要性。该过程受益于低消耗、温和条件和便捷操作,使其成为药物合成的高效方法(Zheng, 2008)。

药理学工具

它还可以作为制备选择性5-羟色胺2A受体(5-HT2AR)激动剂的前体,如25CN-NBOH。这些化合物是重要的药理学工具,在各种体内和体外研究中广泛使用,以了解5-羟色胺在神经过程中的作用。该化合物对5-HT2AR的高选择性使其在探索各种动物模型中的5-羟色胺信号传导方面非常宝贵,从而有助于我们了解神经递质功能和潜在的治疗方法(Kristensen et al., 2021)。

除草剂和杀虫剂分析

在农业领域,3-乙基-4-羟基苯甲腈的衍生物,如溴氧草酰,被广泛用于除草剂中,用于控制谷物生产中的阔叶杂草。研究重点是了解这些化合物在人体中的持久性以及它们在脂肪组织中的分配对环境和生物的影响。研究还探讨了这些化合物在各种环境条件下的生物转化,揭示了它们的环境命运和生物富集的潜力(Semchuk et al., 2004)。

生物化学机制和毒理学

在生物化学研究中,3-乙基-4-羟基苯甲腈及其衍生物被用于研究它们与生物系统的相互作用。例如,溴氧草酰被用于触发植物学研究中的快速细胞死亡,研究表明,它诱导植物细胞死亡的主要效应可能是细胞质酸化,从而提供了有关植物防御机制中涉及的生物化学途径和有针对性除草剂开发潜力的见解(Morimoto & Shimmen, 2008)。

安全和危害

The safety information for 3-Ethyl-4-hydroxybenzonitrile indicates that it is a dangerous compound . It has hazard statements including H302, H312, H315, H318, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

3-ethyl-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-8-5-7(6-10)3-4-9(8)11/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGUHLJHWBRZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid](/img/structure/B1376386.png)

![(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate](/img/structure/B1376388.png)